Cas no 916213-46-2 (Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate)

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate is a fluorinated pyrimidine derivative with applications in pharmaceutical and agrochemical research. The compound features a methyl ester group at the 4-position and a fluorine substituent at the 5-position, enhancing its reactivity and potential as a versatile intermediate. Its structural properties make it suitable for further functionalization, particularly in the synthesis of biologically active molecules. The fluorine atom contributes to improved metabolic stability and binding affinity in target compounds. The methyl ester moiety allows for straightforward derivatization via hydrolysis or transesterification. This compound is valued for its purity, stability, and utility in medicinal chemistry and material science applications.
Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate structure
916213-46-2 structure
Product Name:Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate
CAS No:916213-46-2
MF:C7H7FN2O2
MW:170.141084909439
MDL:MFCD23159808
CID:4817334
PubChem ID:59802530
Update Time:2025-10-27

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-fluoro-6-methylpyrimidine-4-carboxylate
    • SB56703
    • SCHEMBL8201600
    • 916213-46-2
    • PS-16223
    • CS-0309557
    • SY321692
    • methyl 5-fluoro-6-methyl-pyrimidine-4-carboxylate
    • AKOS027338954
    • MFCD23159808
    • methyl5-fluoro-6-methylpyrimidine-4-carboxylate
    • Methyl5-fluoro-6-methyl-pyrimidine-4-carboxylate
    • Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate
    • MDL: MFCD23159808
    • Inchi: 1S/C7H7FN2O2/c1-4-5(8)6(7(11)12-2)10-3-9-4/h3H,1-2H3
    • InChI Key: LTWSHFQIAADBNH-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OC)N=CN=C1C

Computed Properties

  • Exact Mass: 170.04915563g/mol
  • Monoisotopic Mass: 170.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52.1

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Additional information on Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate

Comprehensive Overview of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate (CAS No. 916213-46-2)

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate (CAS No. 916213-46-2) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its methyl ester and fluoro-methyl substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Researchers are increasingly exploring its potential in addressing drug-resistant infections and precision medicine applications, aligning with current trends in personalized healthcare.

The growing demand for fluorinated compounds in medicinal chemistry has positioned Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate as a compound of interest. Fluorination is a key strategy to enhance metabolic stability and bioavailability, which explains why this molecule is frequently searched in databases like PubChem and Reaxys. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) of lead compounds, a hot topic in AI-driven drug design. Computational chemists often use this compound as a reference in QSAR modeling and molecular docking simulations, reflecting its relevance in modern cheminformatics workflows.

From a synthetic perspective, CAS No. 916213-46-2 exemplifies the convergence of green chemistry principles and high-yield reactions. Its preparation typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, methods that align with the industry's shift toward sustainable catalysis. Environmental concerns have spurred searches for eco-friendly synthetic routes to such intermediates, making this compound a case study in benign-by-design methodologies. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, ensuring compliance with stringent ICH guidelines for impurities.

In agrochemical applications, derivatives of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate show promise as plant growth regulators and pesticide synergists. The fluoro-methyl motif enhances systemic mobility in plants, a property highly sought after in next-generation crop protection products. This aligns with global discussions on food security and sustainable agriculture, where users frequently search for low-residue agrochemicals. Regulatory databases such as EPA's CompTox actively track such compounds to assess their environmental footprint.

The commercial availability of 916213-46-2 through specialty chemical suppliers has facilitated its adoption in high-throughput screening (HTS) platforms. Its structure-activity relationship (SAR) data is curated in platforms like ChEMBL, aiding virtual screening campaigns. With the rise of fragment-based drug discovery, this pyrimidine ester's molecular weight (209.19 g/mol) and lipophilicity (LogP ~1.2) make it an ideal fragment for hit-to-lead optimization. These attributes resonate with queries about small molecule drug candidates in oncology and CNS disorders.

Quality standards for CAS No. 916213-46-2 are rigorously maintained, with suppliers providing certificates of analysis (CoA) detailing chromatographic purity (>98%) and residual solvent levels. Such documentation meets the needs of GMP-compliant manufacturing, a frequent search term among pharmaceutical professionals. Stability studies indicate that the compound remains stable under inert atmospheres, though recommendations include storage at -20°C to prolong shelf life—a practical consideration often queried in laboratory forums.

Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated the profile of this compound. Its pyrimidine core serves as a linker moiety in heterobifunctional degraders, a cutting-edge area in targeted protein degradation. This connects to trending searches about undruggable targets and E3 ligase recruiters. Patent landscapes reveal its use in IP-sensitive therapeutic areas, prompting inquiries about freedom-to-operate analyses in chemical innovation.

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